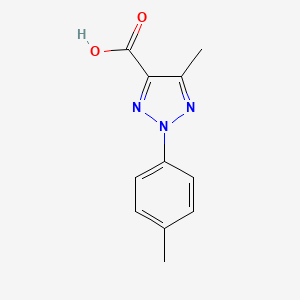

5-methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid

描述

5-Methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5, a 4-methylphenyl group at position 2, and a carboxylic acid moiety at position 2. This compound is structurally related to other triazole-based carboxylic acids, which are widely studied for their applications in medicinal chemistry, materials science, and sensing technologies.

属性

IUPAC Name |

5-methyl-2-(4-methylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-3-5-9(6-4-7)14-12-8(2)10(13-14)11(15)16/h3-6H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGMBAPUMONJEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Condensation Reaction: The starting materials, such as an appropriate hydrazine derivative and a methyl ketone, undergo a condensation reaction to form an intermediate hydrazone.

Cyclization: The intermediate hydrazone is then subjected to cyclization under acidic conditions to form the triazole ring.

Functional Group Modification: The carboxylic acid group is introduced through oxidation or other functional group modification reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

化学反应分析

Acid Chloride Formation

The carboxylic acid group undergoes conversion to an acid chloride, a key intermediate for further derivatization. This reaction typically employs thionyl chloride (SOCl₂) under reflux conditions .

This intermediate is critical for synthesizing amides, esters, and heterocyclic derivatives .

Amidation and Hydrazide Formation

The acid chloride reacts with amines or hydrazines to yield carboxamides or carbohydrazides. These derivatives are pharmacologically relevant, particularly as xanthine oxidase (XO) inhibitors .

Heterocyclic Coupling Reactions

The acid chloride participates in cyclization reactions to form fused heterocycles, such as 1,3,4-oxadiazoles .

Esterification and Baker–Venkataraman Rearrangement

The acid chloride reacts with phenolic ketones to form esters, which undergo base-catalyzed rearrangement to 1,3-diketones .

Molecular Interactions and Docking Studies

Docking simulations (e.g., with xanthine oxidase) reveal key interactions:

科学研究应用

Chemistry

5-Methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid serves as a crucial building block in the synthesis of more complex molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

Key Reactions:

- Oxidation: Can be oxidized to form corresponding oxides.

- Reduction: Reduction reactions yield amine derivatives.

- Substitution: The triazole ring can undergo substitution reactions with various reagents.

Biology

The compound exhibits diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Biological Activities:

- Antimicrobial Properties: Derivatives have shown significant activity against various microbial strains by inhibiting essential enzymes in microbial metabolism.

- Anticancer Potential: In vitro studies indicate that certain derivatives possess antiproliferative effects against cancer cell lines such as A549 (lung cancer) and SGC-7901 (gastric cancer).

Medicine

5-Methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid has been explored for its potential use as an enzyme inhibitor, particularly targeting xanthine oxidase.

Mechanism of Action:

The compound acts as a mixed-type inhibitor of xanthine oxidase, leading to decreased uric acid production. This property suggests potential applications in treating conditions like gout.

Data Table: Biological Activities of 5-Methyl-2-(4-Methylphenyl)-2H-1,2,3-Triazole-4-Carboxylic Acid

Cancer Cell Line Studies

A study evaluated the antiproliferative effects of synthesized derivatives against human carcinoma cell lines. Results indicated that certain derivatives exhibited significant growth inhibition comparable to positive controls such as colchicine.

Xanthine Oxidase Inhibition

In another investigation, the compound was tested for its ability to inhibit xanthine oxidase activity. The findings revealed effective reduction of uric acid levels in vitro, suggesting therapeutic applications for hyperuricemia-related conditions.

作用机制

The mechanism by which 5-methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes. In anticancer applications, it may interfere with specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

Antifungal Activity: Inhibition of ergosterol synthesis.

Anticancer Activity: Interference with cell cycle regulation and apoptosis pathways.

相似化合物的比较

Key Features :

- Synthesis : The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regiospecific reaction widely used for triazole formation . Modifications to the aryl or alkyl substituents are achieved by varying the azide or alkyne precursors.

- Structural Properties : X-ray crystallography studies (using software like SHELXL ) reveal that the electron-withdrawing triazole ring enhances the acidity of the carboxylic acid group, influencing its reactivity and intermolecular interactions .

- Applications : Derivatives of this compound have been explored as fluorescent probes for metal ion detection (e.g., Hg²⁺) and as antiproliferative agents in cancer research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole carboxylic acids are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Selected Triazole Carboxylic Acids

Key Observations:

Substituent Electronic Effects :

- Electron-withdrawing groups (e.g., 4-Cl in ) increase acidity and may enhance binding to biological targets but reduce cell permeability due to higher polarity .

- Bulky aryl groups (e.g., 4-MePh in the target compound) improve crystallinity and stability, as seen in analogues like 5-methyl-2-phenyl derivatives .

Biological Activity: Anticancer Potential: The thiazole-substituted analogue (40% inhibition in lung cancer cells) outperforms phenyl-substituted derivatives, likely due to additional hydrogen-bonding interactions with biological targets . Fluorescence Properties: Phenyl-substituted triazoles (e.g., 5-methyl-2-phenyl variant) exhibit strong Hg²⁺ sensing capabilities via rhodamine B conjugation .

Synthetic Flexibility :

- CuAAC allows precise control over substituents. For example, replacing phenyl with pyridinyl groups (e.g., ) introduces nitrogen atoms that can modulate solubility and metal coordination.

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Property | 5-Methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid | 5-Methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylic acid | 2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid |

|---|---|---|---|

| Molecular Formula | C₁₂H₁₂N₃O₂ | C₁₁H₁₀N₃O₂ | C₁₀H₈ClN₃O₂ |

| CAS Number | Not reported | 22300-56-7 | 81022-34-6 |

| Melting Point | Not reported | 200–202 | Not reported |

| Purity (Commercial) | 97% (similar analogues) | 97% | ≥95% |

| Solubility | Low in water (high acidity) | Low in water | Low in water |

Acidity and Reactivity :

生物活性

5-Methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H12N4O2

- Molecular Weight : 220.24 g/mol

- CAS Number : 22300-56-7

The compound features a triazole ring substituted with a 4-methylphenyl group and a carboxylic acid group, which are critical for its biological activity.

The biological activity of 5-methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The triazole moiety can form hydrogen bonds and π-π interactions with target proteins, enhancing binding affinity and specificity. This is particularly relevant in inhibiting enzymes involved in cancer progression.

- NF-κB Pathway Modulation : Similar compounds have shown effectiveness in inhibiting the NF-κB signaling pathway, which is crucial in cancer cell survival and proliferation. This inhibition can lead to increased apoptosis in cancer cells .

Biological Activities

Research indicates that 5-methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid exhibits several biological activities:

-

Anticancer Activity :

- In vitro studies have demonstrated that triazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds similar to this triazole have shown significant growth inhibition against leukemia and solid tumor cell lines with IC50 values in the nanomolar range .

- A study reported that triazole derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Case Studies and Research Findings

A selection of relevant studies illustrates the compound's biological activity:

Comparative Analysis

When comparing 5-methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid with other similar compounds, distinct differences in potency and selectivity are noted:

| Compound | Biological Activity | IC50 (nM) | Mechanism |

|---|---|---|---|

| 5-Methyl-2-(4-methylphenyl)-2H-triazole | Anticancer | 400 | NF-κB inhibition |

| 5-Methyl-1-(3-methylphenyl)-1H-triazole | Antimicrobial | Varies | Cell wall synthesis inhibition |

| 5-Methyl-1-(4-chlorophenyl)-1H-triazole | Anti-inflammatory | Varies | Cytokine modulation |

常见问题

What are the established synthetic routes for 5-methyl-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid, and what factors critically affect reaction yield?

Answer:

The synthesis typically involves cyclization reactions using precursors like substituted aldehydes and amines. A method analogous to triazole derivatives involves refluxing sodium acetate with formyl-indole derivatives in acetic acid, followed by crystallization . Key parameters include:

- Reaction time: 3–5 hours under reflux to ensure complete cyclization.

- Temperature: Elevated temperatures (100–120°C) improve reaction kinetics.

- Stoichiometry: Excess sodium acetate (0.1 mol) ensures proper deprotonation and cyclization.

Purification via recrystallization from DMF/acetic acid mixtures is critical for isolating high-purity products (>97%) . Yield optimization requires strict control of these parameters and removal of acetic acid residues through sequential washing with water and ethanol.

Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identifies aromatic protons (δ ~7.2–7.4 ppm for 4-methylphenyl) and carboxylic acid protons (δ ~12–13 ppm) .

- ¹³C NMR: Confirms carbonyl carbons (δ ~165–170 ppm) and triazole ring carbons (δ ~140–150 ppm).

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₁₁H₁₁N₃O₂: calculated 217.0851, observed 217.0848).

- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>97%) and detects impurities .

- Melting Point (mp): Analogs with similar structures exhibit mp ranges of 182–215°C, providing a benchmark for purity .

How can computational methods improve the design of derivatives with enhanced bioactivity?

Answer:

- Density Functional Theory (DFT): Predicts reactive sites via Fukui indices, identifying nucleophilic regions (e.g., triazole N2 position) for functionalization .

- Molecular Docking: Simulates interactions with biological targets (e.g., cytochrome P450 enzymes) to prioritize substituents (e.g., fluorophenyl groups for enhanced binding) .

- Reaction Pathway Optimization: Quantum mechanical calculations (e.g., Gaussian 16) model transition states to predict regioselectivity in triazole ring formation .

What experimental approaches resolve contradictory bioactivity data among derivatives?

Answer:

- Systematic SAR Studies: Modify substituents (e.g., replacing 4-methylphenyl with chlorophenyl) and test against standardized enzyme assays (e.g., IC₅₀ measurements under pH 7.4, 37°C) .

- Statistical Validation: Triplicate assays with ANOVA analysis minimize variability.

- Metabolic Stability Tests: Incubate derivatives with liver microsomes to assess degradation rates, clarifying discrepancies in in vivo vs. in vitro activity .

How can regioselectivity in triazole synthesis be controlled for carboxylated derivatives?

Answer:

- Catalyst Selection:

- CuAAC (Copper-Catalyzed): Favors 1,4-disubstituted triazoles.

- Ru Catalysts: Yield 1,5-isomers for alternative substitution patterns .

- Pre-Functionalized Precursors: Use azides or alkynes pre-equipped with carboxylic acid groups to direct regiochemistry.

- Solvent Effects: Polar solvents (DMF) enhance solubility of intermediates, while non-polar solvents (toluene) favor specific transition states .

What are the stability considerations for this compound under varying storage conditions?

Answer:

- Thermal Stability: Analogs degrade above 200°C; store at 2–8°C in amber vials to prevent photodegradation .

- Hydrolytic Stability: Carboxylic acid group prone to esterification in alcoholic solvents; use anhydrous DMSO for long-term storage .

- pH Sensitivity: Deprotonation occurs above pH 5, altering solubility. Buffered solutions (pH 4–5) maintain stability .

How does this compound compare structurally and functionally to other triazole-carboxylic acid derivatives?

Answer:

What are the methodological challenges in scaling up synthesis for preclinical studies?

Answer:

- Purification at Scale: Recrystallization becomes inefficient; switch to column chromatography (silica gel, ethyl acetate/hexane) .

- Reaction Volume Effects: Optimize stirring rates and heat transfer to maintain yield in large batches.

- Cost-Effective Catalysts: Replace homogeneous catalysts (e.g., CuI) with recyclable heterogeneous alternatives (e.g., Cu nanoparticles on alumina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。